molecular formula C18H15N3 B6142136 5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline CAS No. 1354949-91-9

5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline

Cat. No. B6142136
CAS RN: 1354949-91-9
M. Wt: 273.3 g/mol
InChI Key: RXORHJVRXLWQMS-UHFFFAOYSA-N
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Description

The compound “5-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)quinoline” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives involves a broad range of chemical properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole skeleton, which consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Future Directions

The broad range of chemical and biological properties of imidazole derivatives suggests their potential in the development of new drugs . Future research could focus on exploring these properties further and developing more effective and safe therapeutic agents.

properties

IUPAC Name

5-(5,6-dimethyl-1H-benzimidazol-2-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-11-9-16-17(10-12(11)2)21-18(20-16)14-5-3-7-15-13(14)6-4-8-19-15/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORHJVRXLWQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235451
Record name Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1354949-91-9
Record name Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-(5,6-dimethyl-1H-benzimidazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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